2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
Description
2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a cyanoacrylamide derivative characterized by a prop-2-enamide backbone substituted with a 4-cyanophenyl group at the 3-position and a 4-(morpholin-4-yl)phenyl group on the amide nitrogen. The compound’s structure combines electron-withdrawing cyano groups with a morpholine moiety, which is known to enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-cyano-3-(4-cyanophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c22-14-17-3-1-16(2-4-17)13-18(15-23)21(26)24-19-5-7-20(8-6-19)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAIVXWETISIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the development of luminescent systems and as sensitizers in dye-sensitized solar cells.
Mode of Action
It’s known that similar compounds can interact with amines to cause shifts in luminescence. In the context of solar cells, these compounds can absorb light and generate an electron-hole pair, which can then be used to generate electricity.
Biochemical Pathways
The compound’s ability to interact with amines and its use in solar cells suggest it may influence electron transfer processes.
Result of Action
The result of the action of this compound is dependent on its application. In luminescent systems, it can cause shifts in luminescence when interacting with amines. In dye-sensitized solar cells, it can contribute to the generation of electricity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the luminescence properties can change depending on the solvent used. In the context of solar cells, the efficiency can be influenced by factors such as light intensity and temperature.
Biological Activity
2-Cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide, also known by its CAS number 849625-04-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C21H18N4O2, with a molecular weight of 358.4 g/mol. Its structure features a cyano group, a morpholine ring, and multiple phenyl groups, which contribute to its biological activity.
Antifungal Activity
Recent studies have explored the antifungal properties of similar compounds, highlighting the importance of structural modifications on biological efficacy. For instance, compounds with electronegative substituents at the para position of phenyl moieties have shown enhanced antifungal activity against strains like Candida albicans and Candida parapsilosis . Although specific data for this compound is limited, insights from related compounds suggest that similar structural features may confer antifungal properties.
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In related research, derivatives exhibiting cytotoxic effects were tested against NIH/3T3 cell lines. The IC50 values indicated that certain derivatives had minimal impact on normal cells while effectively targeting fungal cells . This suggests that this compound may also possess selective toxicity profiles worth investigating further.
The mechanisms by which compounds like this compound exert their biological effects often involve interactions with specific enzymes or receptors. For instance, molecular docking studies have shown that similar compounds can interact with key residues in enzymes such as CYP51, which is involved in fungal sterol biosynthesis . This interaction may inhibit fungal growth by disrupting essential metabolic pathways.
Case Studies and Research Findings
While direct case studies on this compound are sparse, related research provides valuable insights:
- Antifungal Screening : Compounds structurally similar to 2-cyano derivatives have demonstrated significant antifungal activity with MIC values comparable to established antifungals like ketoconazole .
- Cytotoxicity Analysis : In vitro studies have shown that certain derivatives can selectively target cancerous cells while sparing normal cells, suggesting a potential therapeutic window for further development .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | IC50 (μM) Against NIH/3T3 |
|---|---|---|---|---|
| 2-Cyano Derivative A | 849625-04-3 | C21H18N4O2 | 358.4 | TBD |
| Compound B | TBD | TBD | TBD | TBD |
| Ketoconazole | TBD | C26H24ClN3O4S | TBD | ~1.23 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features are compared below with analogous molecules, focusing on substituent variations and their implications for physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Notes:
- logP estimates: The target compound’s logP is inferred to be higher than the dimethylamino analog (logP = 1.36 ) due to the electron-withdrawing cyanophenyl group, which reduces polarity.
- Morpholine vs. trifluoromethyl : The morpholine group in the target compound improves solubility compared to the lipophilic trifluoromethyl group in .
- Anti-proliferative activity : Compound 30a shares the morpholinylphenyl moiety but incorporates a thiophene-based N-substituent, demonstrating the role of heterocycles in bioactivity.
Key Structural and Functional Insights
3-Substituent Variations: Electron-withdrawing groups (e.g., 4-cyanophenyl): Increase rigidity and stability but reduce solubility compared to electron-donating groups like 4-(dimethylamino)phenyl .
N-Substituent Modifications :
- Morpholinylphenyl : Balances solubility and membrane permeability, making it favorable for CNS-targeting drugs.
- Trifluoromethylphenyl : Enhances lipophilicity and resistance to oxidative metabolism but may limit aqueous solubility.
Biological Implications: The anti-proliferative activity of compound 30a suggests that the target compound’s morpholinylphenyl group could synergize with cyanophenyl to inhibit kinases or growth pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
